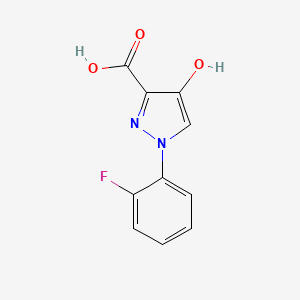

1-(2-氟苯基)-4-羟基-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the introduction of the substituents. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the various substituents attached. The fluorophenyl group would likely contribute to the overall polarity of the molecule, while the hydroxy and carboxylic acid groups could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid” could participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the pyrazole ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid and hydroxy groups could make the compound soluble in polar solvents like water. The compound’s melting and boiling points would depend on factors like the size and shape of the molecule, as well as the types of intermolecular forces present .科学研究应用

化学官能化和衍生物合成

涉及类似吡唑化合物的研究已经探索了它们的化学官能化和各种衍生物的合成。例如,已经研究了1H-吡唑-3-羧酸与氨基酚的反应,导致N-(羟基苯基)-1H-吡唑-3-羧酰胺的产生。这些反应在有机溶剂中进行,无需催化剂,通过光谱数据和元素分析获得了对吡唑衍生物结构可能性的重要见解 İ. Yıldırım & F. Kandemirli, 2006。

晶体结构分析

从吡唑化合物衍生的N-取代吡唑烯的晶体结构已经得到表征,揭示了吡唑和取代环之间的二面角。这项研究为理解吡唑衍生物的分子几何形状及其在材料科学和分子工程中的潜在应用奠定了基础 Wan-Sin Loh et al., 2013。

潜在的医学应用

包括与1-(2-氟苯基)-4-羟基-1H-吡唑-3-羧酸在结构上相关的化合物在癌症治疗中显示出潜力。这些抑制剂靶向Aurora A激酶,这是细胞分裂中重要的酶,表明吡唑衍生物在开发新的抗癌药物中具有潜力 ロバート ヘンリー,ジェームズ, 2006。

标记和追踪

合成带有碳-13、碳-14和氚等同位素标记的CCR1拮抗剂展示了吡唑衍生物在生物医学研究中的实用性,特别是在追踪药物在体内的分布和影响方面。这项研究强调了吡唑化合物在药物开发和诊断成像中的多功能性 B. Latli et al., 2018。

未来方向

The study of pyrazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis of this compound and its derivatives, investigate their biological activity, and evaluate their potential as therapeutic agents .

属性

IUPAC Name |

1-(2-fluorophenyl)-4-hydroxypyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c11-6-3-1-2-4-7(6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPBFXBZBGSBLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)

![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)

![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)